Methoxytrimethylsilane
Description
Evolution of Organosilicon Chemistry with a Focus on Alkoxysilanes
The field of organosilicon chemistry, which centers on compounds containing carbon-silicon bonds, has a rich history dating back to the 19th century. The first organosilicon compound, tetraethylsilane, was synthesized in 1863. sbfchem.com However, it was the pioneering work of Frederick Kipping in the early 20th century that truly laid the groundwork for this burgeoning field, leading to the development of a wide array of organosilicon compounds and the introduction of the term "silicone." sbfchem.com
Alkoxysilanes, a class of organosilicon compounds characterized by a silicon atom bonded to one or more alkoxy groups, have been a cornerstone of this evolution since as early as 1874. bohrium.com Their unique reactivity, particularly their susceptibility to hydrolysis and condensation, has made them indispensable in a variety of applications. bohrium.comsinosil.com The development of silicone polymers, for instance, was a revolutionary step that found use in numerous industries, from aerospace to healthcare. sbfchem.com The sol-gel process, which heavily relies on the controlled hydrolysis and condensation of alkoxysilanes, has been instrumental in creating specialized materials like sealers and consolidants for stone and concrete since the 1980s. mfa.orggetty.edu
Significance of Methoxytrimethylsilane as a Fundamental Organosilicon Reagent
Within the broad family of alkoxysilanes, this compound ((CH₃)₃SiOCH₃) stands out as a fundamental and versatile reagent. cymitquimica.com Its structure, featuring a trimethylsilyl (B98337) group attached to a methoxy (B1213986) group, allows it to serve multiple functions in chemical synthesis. beilstein-journals.org It is widely recognized as a silylating agent, a role in which it introduces a trimethylsilyl (TMS) group to protect various functional groups, such as alcohols, during complex chemical transformations. beilstein-journals.org
Beyond its role as a protecting agent, this compound is a key precursor in the synthesis of other organosilicon compounds and materials. cymitquimica.com Its controlled hydrolysis leads to the formation of silanols and methanol (B129727), a reaction that is fundamental to its application in surface modification. cymitquimica.com This reactivity allows it to create hydrophobic coatings with high water contact angles and low surface energy, a property exploited in various material science applications. scientificlabs.ie
Interdisciplinary Research Landscape of this compound
The utility of this compound extends far beyond the traditional boundaries of organic and inorganic chemistry, making it a significant player in a diverse range of interdisciplinary research fields.
Materials Science: this compound is extensively used to modify surfaces and create materials with tailored properties. It is a key component in the fabrication of superhydrophobic surfaces, which have applications in self-cleaning coatings and water-repellent textiles. scientificlabs.ie Its ability to form siloxane networks upon hydrolysis makes it valuable in the development of sealants, adhesives, and composite materials. cymitquimica.com For instance, it has been used to improve the weathering resistance of epoxy resins. scientificlabs.ie
Electronics: In the electronics industry, organosilicon compounds are crucial for manufacturing insulators, dielectric materials, and encapsulants. iust.ac.ir this compound, as a precursor to silica-based materials, plays a role in the chemical vapor deposition (CVD) processes used to create low-dielectric constant (low-k) interlayer dielectrics, which are essential for improving the performance of integrated circuits. mdpi.comdakenchem.com
Biomedical Applications: The biocompatibility and tunable properties of organosilicon compounds have led to their exploration in the biomedical field. iust.ac.irzmsilane.com While direct applications of this compound in vivo are not its primary use, it serves as a valuable reagent in the synthesis and modification of biomaterials. For example, it can be used to functionalize surfaces to resist protein adsorption or to act as a quenching agent in the synthesis of complex molecules for biomedical research. nih.gov Its role in creating biocompatible coatings for medical devices is an area of active investigation. zmsilane.com
Scope and Objectives of Academic Inquiry into this compound
Academic research into this compound is driven by the desire to understand its fundamental reactivity and to harness its properties for the development of new technologies and materials. The objectives of this research are typically specific, measurable, achievable, relevant, and time-bound (SMART). mwediting.comresearcher.life
Key areas of academic inquiry include:
Mechanistic Studies: Researchers are focused on elucidating the precise mechanisms of its reactions, such as its hydrolysis under different conditions and its interactions with various substrates. acs.org Understanding the kinetics and thermodynamics of these processes is crucial for controlling the outcome of its applications.
Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to exploring new ways to use this compound in organic synthesis. This includes its application in creating complex molecular architectures and its role in catalyzing specific reactions.
Materials Innovation: A primary objective is the design and fabrication of advanced materials with unique properties. This involves using this compound to create novel polymers, hybrid organic-inorganic materials, and functional coatings with applications in diverse fields. sinosil.com
Exploring New Applications: Academic inquiry continually seeks to expand the horizons of this compound's utility. This includes investigating its potential in emerging areas such as nanotechnology, drug delivery, and sustainable chemistry. zmsilane.comacs.org
The overarching goal of this academic pursuit is to leverage the unique chemical attributes of this compound to address contemporary scientific and technological challenges.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methoxy(trimethyl)silane | |
|---|---|---|
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InChI |
InChI=1S/C4H12OSi/c1-5-6(2,3)4/h1-4H3 | |
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InChI Key |
POPACFLNWGUDSR-UHFFFAOYSA-N | |
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Canonical SMILES |
CO[Si](C)(C)C | |
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Molecular Formula |
C4H12OSi | |
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DSSTOX Substance ID |
DTXSID5062001 | |
| Record name | Silane, methoxytrimethyl- | |
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Molecular Weight |
104.22 g/mol | |
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Physical Description |
Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | Methoxytrimethylsilane | |
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CAS No. |
1825-61-2 | |
| Record name | Methoxytrimethylsilane | |
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| Record name | Methoxytrimethylsilane | |
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| Record name | METHOXYTRIMETHYLSILANE | |
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| Record name | Silane, methoxytrimethyl- | |
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| Record name | Silane, methoxytrimethyl- | |
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| Record name | Methoxytrimethylsilane | |
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Synthetic Methodologies and Process Optimization for Methoxytrimethylsilane
Established Reaction Pathways for Methoxytrimethylsilane Synthesis
The traditional synthesis of this compound relies on well-documented reactions, which can be broadly categorized into catalytic and non-catalytic approaches. These methods are valued for their reliability and high yields, forming the bedrock of industrial production.
Catalytic Routes in this compound Production
Catalysis offers pathways to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. Several catalytic systems have been explored for the synthesis of alkoxysilanes, including this compound.
One of the most significant catalytic processes in organosilicon chemistry is the "direct process" or Müller-Rochow process, which reacts elemental silicon with alcohols in the presence of a copper catalyst. mdpi.comscientificspectator.com While this method is primarily used for producing methoxysilanes like trimethoxysilane (B1233946) and tetramethoxysilane, the underlying principles of activating silicon with a catalyst are fundamental. mdpi.comresearchgate.netrsc.org The reaction involves feeding methanol (B129727) vapor over a heated bed of silicon and a copper catalyst, such as copper(I) chloride. scientificspectator.comresearchgate.net The catalyst facilitates the formation of active silylene species on the silicon surface, which then react with methanol. mdpi.com
A more direct catalytic route to this compound involves the alcoholysis of trimethylchlorosilane with methanol, where a catalyst is added to accelerate the reaction. For instance, ferric chloride can be used as a catalyst, controlling the reaction temperature between 50-80°C. guidechem.com
Phase-transfer catalysis (PTC) represents another versatile catalytic strategy. crdeepjournal.orgresearchgate.net This technique is particularly useful for reactions involving reactants in different phases, such as a solid inorganic salt and a liquid organic substrate. operachem.commdpi.com In the context of this compound synthesis, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can facilitate the reaction between sodium methoxide (B1231860) (solid) and trimethylchlorosilane (liquid). operachem.com The catalyst transports the methoxide anion from the solid or aqueous phase into the organic phase, where it can react with the silane (B1218182). operachem.com This method can improve reaction rates and eliminate the need for harsh solvents. crdeepjournal.org
More advanced catalytic systems are also being developed. For example, a cobalt-based catalyst has been shown to efficiently promote the dehydrogenative coupling of hydrosilanes with methanol to produce alkoxysilanes and hydrogen gas as the sole byproduct. csic.es This approach offers high selectivity and operates under mild conditions. csic.es
Table 1: Comparison of Catalytic Synthesis Routes for this compound
| Catalytic Method | Reactants | Catalyst Example | Key Characteristics | Byproduct(s) |
|---|---|---|---|---|
| Direct Process (Analogous) | Silicon, Methanol | Copper (e.g., CuCl) | High-temperature, gas-phase reaction; primarily for other methoxysilanes. mdpi.comresearchgate.net | H₂, various silanes |
| Catalyzed Alcoholysis | Trimethylchlorosilane, Methanol | Ferric Chloride (FeCl₃) | Accelerates the reaction between the silane and alcohol. guidechem.com | HCl |
| Phase-Transfer Catalysis (PTC) | Trimethylchlorosilane, Sodium Methoxide | Quaternary Ammonium Salt | Facilitates reaction between different phases (solid-liquid). crdeepjournal.orgoperachem.com | NaCl |
| Dehydrogenative Coupling | Trimethylsilane (B1584522), Methanol | Cobalt-based complex | Mild conditions, high atom economy. csic.es | H₂ |
Non-Catalytic Synthetic Approaches
The most common and straightforward method for synthesizing this compound is the direct, non-catalytic reaction of trimethylchlorosilane (TMSCl) with methanol. wikipedia.org This reaction, a form of alcoholysis (specifically, methanolysis), yields this compound and hydrogen chloride (HCl) gas. wikipedia.orgwikipedia.org
(CH₃)₃SiCl + CH₃OH → (CH₃)₃SiOCH₃ + HCl
The reaction is typically performed by adding the alcohol to the chlorosilane. The formation of the volatile HCl byproduct helps to drive the reaction to completion. However, the generated HCl is corrosive and must be managed, often by scrubbing or neutralization. nih.gov To facilitate the reaction and neutralize the acidic byproduct in situ, a tertiary amine base such as triethylamine (B128534) or pyridine (B92270) is often added as an HCl scavenger. The base reacts with HCl to form a salt (e.g., triethylammonium (B8662869) chloride), which can be filtered off, simplifying the product workup.
Another established non-catalytic route is the reaction of hexamethyldisilazane (B44280) ((Me₃Si)₂NH) with an excess of methanol. This reaction produces two equivalents of this compound and ammonia (B1221849) as the byproduct. The reaction is clean, and the volatile ammonia is easily removed, but hexamethyldisilazane is a more expensive starting material than trimethylchlorosilane.
Table 2: Summary of Non-Catalytic Synthesis Routes
| Method | Reactants | Key Characteristics | Byproduct(s) |
|---|---|---|---|
| Methanolysis of TMSCl | Trimethylchlorosilane, Methanol | Most common method; generates corrosive HCl. wikipedia.org | HCl |
| Methanolysis with Base | Trimethylchlorosilane, Methanol, Tertiary Amine (e.g., Triethylamine) | Base neutralizes HCl, simplifying purification. | Ammonium Salt |
| Reaction with Hexamethyldisilazane | Hexamethyldisilazane, Methanol | Cleaner reaction with a volatile, non-corrosive byproduct. | Ammonia (NH₃) |
Novel Synthetic Strategies and Innovations
Driven by the need for more efficient, safer, and environmentally benign chemical processes, research into the synthesis of this compound is exploring new frontiers. These innovations are centered around the principles of green chemistry, continuous manufacturing, and the use of sustainable raw materials.
Exploration of Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com Several strategies can be applied to make the synthesis of this compound more sustainable.
Atom Economy and Waste Prevention : The traditional synthesis from TMSCl and methanol produces HCl, a hazardous byproduct that lowers the atom economy. A greener alternative is the reaction of TMSCl with sodium methoxide, which produces sodium chloride (NaCl), a stable and less hazardous salt. crdeepjournal.org An even better approach from an atom economy perspective is the catalytic dehydrogenative coupling of trimethylsilane with methanol, which produces only hydrogen gas (H₂) as a byproduct, a potentially valuable chemical. csic.es
Use of Safer Solvents and Catalysts : Phase-transfer catalysis (PTC) is considered a green technique as it can reduce or eliminate the need for volatile organic solvents by enabling reactions in biphasic systems, often including water. researchgate.netnumberanalytics.com Furthermore, developing catalysts based on earth-abundant and less toxic metals, such as the cobalt system for dehydrogenative coupling, is preferable to those based on precious or heavy metals. csic.es
Energy Efficiency : The use of highly efficient catalysts allows reactions to proceed under milder conditions (e.g., lower temperatures and pressures), thereby reducing energy consumption. csic.es Microwave-assisted synthesis is another technique that can intensify processes, leading to shorter reaction times and potentially lower energy usage. nih.gov
Continuous-Flow Synthesis Techniques for this compound
Continuous-flow chemistry has emerged as a powerful technology for chemical manufacturing, offering significant advantages over traditional batch processing. nih.gov These benefits include superior heat and mass transfer, enhanced safety, improved process control, and easier scalability. nih.govmit.edu
The synthesis of this compound from trimethylchlorosilane and methanol is well-suited for a continuous-flow setup. The reaction is exothermic, and the production of HCl gas can create pressure buildup and safety concerns in a large batch reactor. A flow reactor, with its high surface-area-to-volume ratio, allows for highly efficient heat dissipation, enabling precise temperature control and preventing thermal runaways. nih.gov
Furthermore, in a flow system, the gaseous HCl byproduct can be continuously removed from the reaction mixture, shifting the equilibrium toward the product and increasing conversion rates. This can be achieved using an in-line gas-liquid separator or a membrane contactor. The ability to integrate reaction, separation, and purification into a single, automated sequence (telescoped synthesis) can dramatically improve efficiency and reduce waste. mit.edu
Sustainable Feedstocks for this compound Production
The long-term sustainability of any chemical product depends on the origin of its raw materials. The production of this compound relies on a silicon source and a carbon source for its methyl and methoxy (B1213986) groups.
The methoxy group is derived from methanol. Traditionally, methanol is produced from fossil fuels (natural gas or coal). However, a transition to sustainable methanol is underway. Bio-methanol can be produced from the gasification of biomass, while e-methanol is synthesized from captured carbon dioxide and hydrogen generated from renewable electricity. mckinsey.comrsc.org Using these "green" methanol sources would significantly reduce the carbon footprint of this compound.
Purification and Isolation Techniques for Research Applications
The synthesis of this compound often results in a product that contains unreacted starting materials, solvents, and byproducts. For high-purity applications, such as in research and for the electronics industry, effective purification and isolation techniques are essential. The primary methods employed are distillation and chromatographic techniques, often supplemented by chemical treatments to remove specific impurities. The choice of method depends on the nature of the impurities and the desired final purity of the this compound.
Distillation Techniques
Distillation is the most common and industrially scalable method for the purification of this compound, leveraging its relatively low boiling point (57-58 °C). acs.orgsigmaaldrich.com
Fractional Distillation: Standard fractional distillation is effective for separating this compound from less volatile impurities. However, its efficacy is limited when dealing with impurities that have close boiling points or that form azeotropes with the product.
Azeotropic Distillation: A significant challenge in the purification of this compound is the removal of methanol, a common reactant or byproduct. This compound and methanol form a binary azeotrope with a boiling point of approximately 50 °C at atmospheric pressure, with a molar ratio of about 6:4 (this compound to methanol). google.com This azeotropic mixture is distilled off first in a distillation column. google.com Once the methanol is substantially removed as part of the azeotrope, further distillation can yield this compound with higher purity. google.com For instance, in the purification of related silanes, gas chromatography has been used to confirm the purity of distilled fractions, achieving purities such as 96.3% or 97.1%. google.com
Chemical Purification Methods
For the removal of specific, reactive impurities from alkoxysilanes like this compound, chemical purification methods can be employed prior to a final distillation step. A notable example is the removal of halide impurities, such as chlorosilanes, which may be present from certain synthetic routes.
One documented method involves treating the halide-containing alkoxysilane with zinc metal or an organic zinc compound. google.com The mixture is typically held at temperatures up to the reflux temperature of the alkoxysilane for several hours, followed by isolation of the purified product by distillation. google.com
Chromatographic Techniques and Purity Analysis
For research applications requiring very high purity, preparative chromatography can be utilized. While less common for bulk purification, it is invaluable for producing analytical standards. The purity of this compound is routinely assessed using gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS). dss.go.thnih.gov
GC methods are developed to be reliable for occupational hygiene measurements and can be adapted for quality control of the final product. dss.go.th The analytical range and detection limits of these methods are crucial for verifying the purity of this compound. For example, GC methods for other alkoxysilanes have shown detection limits in the range of 1 to 5 µg/mL. nih.gov
The following table summarizes key physical properties of this compound pertinent to its purification and isolation:
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Boiling Point | 57-58 °C acs.orgsigmaaldrich.com |
| Azeotrope Boiling Point (with Methanol) | ~50 °C google.com |
| Density (at 25 °C) | 0.756 g/mL acs.orgsigmaaldrich.com |
The following table outlines common purification challenges and the corresponding techniques used for this compound:
Table 2: Purification Methods for this compound
| Impurity | Purification Technique | Principle |
|---|---|---|
| Methanol | Azeotropic Distillation | Formation and removal of a low-boiling azeotrope. google.com |
| High-Boiling Impurities | Fractional Distillation | Separation based on differences in boiling points. |
| Halide Compounds | Chemical Treatment & Distillation | Reaction with zinc compounds to form non-volatile salts, followed by distillation. google.com |
Fundamental Reactivity and Mechanistic Investigations of Methoxytrimethylsilane
Hydrolysis Mechanisms of Methoxytrimethylsilane
CH₃OSi(CH₃)₃ + H₂O ⇌ (CH₃)₃SiOH + CH₃OH
This reaction is reversible, and the equilibrium can be influenced by several factors, including the presence of catalysts and the nature of the solvent system. researchgate.netgelest.com
The rate of hydrolysis of alkoxysilanes like this compound is significantly influenced by the presence of catalysts, which can be either acidic or basic. gelest.com In neutral, high-purity water, the reaction is relatively slow. gelest.com However, the introduction of acid or base catalysts accelerates the process considerably. gelest.com
Acid Catalysis: Under acidic conditions, the hydrolysis rate is substantially increased. gelest.com The mechanism involves the protonation of the oxygen atom in the methoxy (B1213986) group, which makes the silicon atom more susceptible to nucleophilic attack by water. The rate of hydrolysis for methoxysilanes is generally faster than for ethoxysilanes due to lesser steric hindrance. gelest.com For silanes with multiple alkoxy groups, the rate of successive hydrolysis steps tends to decrease with each step under acidic conditions. wikipedia.org
Base Catalysis: In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. While also effective, the rate of base-catalyzed hydrolysis is generally slower than acid-catalyzed hydrolysis for alkoxysilanes. gelest.com Unlike acid catalysis, under basic conditions, the rate of successive hydrolysis for multi-alkoxy silanes increases with each step. wikipedia.org Catalysts for hydrolysis typically also catalyze the subsequent condensation reactions. gelest.com
Table 1: Influence of Catalysts on this compound Hydrolysis
| Catalyst Type | Mechanism | Relative Rate | Notes |
|---|---|---|---|
| Acid | Protonation of the methoxy group's oxygen, followed by nucleophilic attack by water. | Fast gelest.com | The rate is minimally affected by other substituents on the silicon atom. gelest.com |
| Base | Nucleophilic attack of a hydroxide ion on the silicon atom. | Slower than acid catalysis gelest.com | Carbon-bonded substituents can have a significant effect on the reaction rate. gelest.com |
| None (Neutral) | Slow reaction with water under low ionic conditions. | Very Slow gelest.com | Can take weeks or months to proceed significantly in high-purity water. gelest.com |
The solvent system plays a crucial role in the hydrolysis of this compound, affecting not only the reaction rate but also the stability of the intermediates and the structure of the final products. researchgate.net
The choice of solvent can influence the equilibrium of the hydrolysis and subsequent condensation reactions. researchgate.net In many applications, alkoxysilanes are insoluble in water, and the reaction occurs at the interface or in an emulsion. gelest.com The use of co-solvents, such as alcohols, is common to create a homogeneous solution. However, the use of alcohol as a solvent can also lead to exchange reactions. csic.es
Aprotic solvents can be used to control the hydrolysis and condensation processes, influencing the properties of the resulting polymeric films. researchgate.net In aqueous emulsions, the intermediate silanol (B1196071) species can be stabilized by the formation of hydrogen bonds with water, which can slow down the subsequent condensation processes and keep the reactive hydroxyl groups available for longer periods. scispace.com This is particularly important in applications requiring the controlled deposition of siloxane films onto surfaces. scispace.com
Condensation Reactions Involving this compound
Following hydrolysis, the resulting trimethylsilanol (B90980) is highly reactive and readily undergoes condensation reactions. scispace.com These reactions involve the combination of two silanol molecules or a silanol and an unreacted this compound molecule to form a siloxane bond (Si-O-Si), with the elimination of a small molecule like water or methanol (B129727). scispace.com
The primary product of this compound hydrolysis is trimethylsilanol ((CH₃)₃SiOH). cymitquimica.com This silanol is an intermediate species that is generally unstable and prone to condensation. scispace.com Two molecules of trimethylsilanol can condense to form hexamethyldisiloxane (B120664) ((CH₃)₃Si-O-Si(CH₃)₃) and water, as shown in the following reaction:
2 (CH₃)₃SiOH ⇌ (CH₃)₃SiOSi(CH₃)₃ + H₂O
This condensation is a key step in the formation of silicone polymers from alkoxysilane precursors. cymitquimica.comscispace.com The stability of the silanol intermediate is low, and it readily converts to the thermodynamically more stable siloxane. scispace.com
The formation of siloxane polymers occurs through two primary condensation pathways: self-condensation and cross-condensation.
Self-Condensation: This is the reaction between two silanol molecules, as described in the previous section. The mechanism involves one silanol's hydroxyl group acting as a nucleophile, attacking the silicon atom of another silanol molecule, while the second hydroxyl group acts as a leaving group, typically after being protonated in acidic conditions. This process leads to the formation of oligomeric and polymeric siloxane structures. scispace.com
Cross-Condensation: This pathway involves the reaction of a silanol group with an unreacted alkoxide group. In the context of this compound, trimethylsilanol can react with another molecule of this compound to form hexamethyldisiloxane and methanol:
(CH₃)₃SiOH + CH₃OSi(CH₃)₃ ⇌ (CH₃)₃SiOSi(CH₃)₃ + CH₃OH
This reaction can be significant, especially in the early stages of the process when the concentration of the parent alkoxysilane is still high. Both self- and cross-condensation reactions are typically catalyzed by the same acidic or basic species that promote the initial hydrolysis. gelest.com
Table 2: Condensation Reaction Pathways
| Reaction Type | Reactants | Products | Byproduct |
|---|---|---|---|
| Self-Condensation | Trimethylsilanol + Trimethylsilanol | Hexamethyldisiloxane | Water |
| Cross-Condensation | Trimethylsilanol + this compound | Hexamethyldisiloxane | Methanol |
Silylation Mechanisms Mediated by this compound
This compound is utilized as a silylating agent, a reagent that introduces a trimethylsilyl (B98337) group (-(Si(CH₃)₃)) into a molecule. guidechem.comchemicalbook.com This process, known as silylation, is widely used in organic synthesis to protect reactive functional groups, such as alcohols, amines, and carboxylic acids. guidechem.comwikipedia.org The resulting silyl (B83357) ethers are generally stable under basic conditions. wikipedia.org
The mechanism of silylation often proceeds via a nucleophilic substitution reaction at the silicon atom. wikipedia.org For the silylation of an alcohol (R-OH), the reaction can be generalized as:
R-OH + CH₃OSi(CH₃)₃ → R-OSi(CH₃)₃ + CH₃OH
The reaction is typically facilitated by a catalyst. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom of this compound. The methoxy group (-OCH₃) serves as the leaving group, which then abstracts a proton to form methanol. youtube.com While silyl halides like trimethylchlorosilane are very common silylating agents, alkoxysilanes like this compound can also be used, sometimes under different catalytic conditions. wikipedia.orggelest.com The reactivity can be enhanced by catalysts that activate the silylating agent or the substrate. organic-chemistry.orggelest.com For instance, various metal catalysts and Lewis acids can promote the dehydrogenative silylation of alcohols using hydrosilanes, a related process. gelest.com this compound, specifically, is noted for its role as a source of the trimethylsilyl group for the functionalization of various organic molecules. guidechem.com
Table 3: General Silylation of Alcohols
| Substrate | Silylating Agent | Product | Mechanism |
|---|---|---|---|
| Alcohol (R-OH) | This compound | Silyl Ether (R-OSi(CH₃)₃) | Nucleophilic attack of the alcohol's oxygen on the silicon atom, with the methoxy group as the leaving group. wikipedia.orgyoutube.com |
| Alcohol (R-OH) | Trimethylchlorosilane | Silyl Ether (R-OSi(CH₃)₃) | Sₙ2-type reaction, often in the presence of a weak base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. wikipedia.org |
| Alcohol (R-OH) | Hexamethyldisilazane (B44280) (HMDS) | Silyl Ether (R-OSi(CH₃)₃) | Reaction evolves ammonia (B1221849); can be accelerated by a catalytic amount of trimethylchlorosilane. gelest.com |
Electrophilic and Nucleophilic Activation of this compound
This compound, (CH₃)₃SiOCH₃, serves as a versatile reagent in organic synthesis, primarily for the introduction of the trimethylsilyl (TMS) group. Its reactivity is centered on the cleavage of the silicon-oxygen bond. This process can be significantly enhanced through either electrophilic or nucleophilic activation, which makes the silicon atom more susceptible to attack or the methoxy group a better leaving group.
Electrophilic Activation: In electrophilic activation, an acid catalyst is employed to enhance the leaving group ability of the methoxy substituent. The reaction is typically initiated by the protonation of the oxygen atom of the methoxy group by a Brønsted acid, such as trifluoroacetic acid, or by coordination with a Lewis acid. This activation polarizes the Si-O bond and forms a more reactive intermediate, [ (CH₃)₃Si-O(H)CH₃ ]⁺, which is highly susceptible to nucleophilic attack by a substrate, such as an alcohol (ROH). The substrate's oxygen atom attacks the electrophilic silicon center, leading to the formation of a silyl ether (RO-TMS) and the release of methanol and the regenerated acid catalyst. Strong Lewis acids such as boron trifluoride can also be used to facilitate these transformations, particularly for the reduction of certain functional groups where a silane (B1218182) is used as the hydride source. gelest.com
Nucleophilic Activation: Nucleophilic activation involves the use of a nucleophile to attack the silicon atom of this compound, forming a hypervalent, pentacoordinate silicon intermediate. This intermediate is significantly more reactive than the starting tetracoordinate silane. Fluoride (B91410) ions are particularly effective activators due to the exceptionally high strength of the silicon-fluoride bond. msu.edu Reagents like tetrabutylammonium (B224687) fluoride (TBAF) are commonly used as a source of soluble fluoride ions in organic solvents. msu.edu The fluoride anion attacks the silicon center of this compound, displacing the methoxy group and forming a transient but highly reactive trimethylsilyl fluoride or a related hypervalent species. This species can then rapidly silylate a wide range of substrates. This method is particularly useful for promoting silylations under neutral or mildly basic conditions.
Selective Silylation of Diverse Substrates
One of the primary applications of this compound is the protection of functional groups, especially alcohols, through silylation. The introduction of a trimethylsilyl (TMS) ether is a common strategy to protect hydroxyl groups during multi-step syntheses. This compound offers a moderately reactive source of the TMS group.
The selectivity of silylation often depends on the reaction conditions and the steric and electronic properties of the substrate. In competitive situations, this compound will preferentially silylate primary alcohols over more sterically hindered secondary and tertiary alcohols. This selectivity can be tuned by the choice of catalyst. For instance, acid catalysis can favor the silylation of more nucleophilic alcohols, while base-catalyzed or nucleophilically-activated methods can be sensitive to the acidity of the hydroxyl proton. The reaction generally proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon center, with the concurrent or subsequent departure of the methoxy group as methanol.
Below is a table summarizing typical silylation reactions involving alcohol substrates.
| Substrate | Catalyst/Activator | Product | Observations |
| Primary Alcohol (R-CH₂OH) | Acid (e.g., H₂SO₄ cat.) | R-CH₂O-TMS | Generally proceeds efficiently. |
| Secondary Alcohol (R₂CHOH) | Acid (e.g., H₂SO₄ cat.) | R₂CHO-TMS | Slower reaction compared to primary alcohols due to steric hindrance. |
| Phenol (ArOH) | Base (e.g., Triethylamine) | ArO-TMS | The acidic nature of the phenolic proton facilitates the reaction. |
| Carboxylic Acid (RCOOH) | None (or mild warming) | RCOO-TMS | Readily forms trimethylsilyl esters. |
Other Significant Chemical Transformations
Reductive Capabilities of this compound
This compound is not typically classified as a reducing agent in organic synthesis. The capacity for a silane to act as a reducing agent hinges on its ability to donate a hydride (H⁻) ion from a silicon-hydrogen (Si-H) bond. msu.edu Prominent examples of such reducing agents include triethylsilane (Et₃SiH), diphenylsilane (B1312307) (Ph₂SiH₂), and polymethylhydrosiloxane (B1170920) (PMHS). msu.edugelest.comyoutube.com These hydrosilanes, often activated by acids or transition metal catalysts, are capable of reducing a wide array of functional groups, including aldehydes, ketones, and imines. gelest.commsu.edupsu.edu
The structure of this compound, (CH₃)₃SiOCH₃, lacks the requisite Si-H bond for hydride transfer. Its bonds consist of Si-C and Si-O linkages, which are not suitable for direct hydride donation. Therefore, it cannot perform the reductive transformations characteristic of hydrosilanes. Any synthetic protocol that appears to use this compound in a reductive context is likely misidentified or involves a more complex, indirect mechanism where another component of the reaction mixture is the true reductant.
Reactions with Organometallic Species
This compound readily reacts with strong carbon nucleophiles such as Grignard reagents (R-MgX) and organolithium compounds (R-Li). These reactions are a fundamental method for forming new silicon-carbon bonds, allowing for the synthesis of a diverse range of organosilicon compounds.
In these reactions, the organometallic reagent acts as a potent nucleophile, with the carbanionic portion (R⁻) attacking the electrophilic silicon atom of this compound. libretexts.orglibretexts.org This results in the displacement of the methoxy group as a magnesium or lithium methoxide (B1231860) salt, forming a new, stable Si-C bond. gelest.commasterorganicchemistry.com The reaction is essentially a nucleophilic substitution at the silicon center. The choice of solvent is crucial, with ethers like diethyl ether or tetrahydrofuran (B95107) (THF) being standard for both preparing and reacting with these organometallic species. libretexts.orggelest.com
The following table presents examples of reactions between this compound and common organometallic reagents.
| Organometallic Reagent | Solvent | Product | Byproduct |
| Methylmagnesium bromide (CH₃MgBr) | Diethyl ether | Tetramethylsilane ((CH₃)₄Si) | BrMgOCH₃ |
| Phenyllithium (C₆H₅Li) | Tetrahydrofuran (THF) | Phenyltrimethylsilane ((CH₃)₃SiC₆H₅) | LiOCH₃ |
| n-Butyllithium (n-BuLi) | Hexane/THF | n-Butyltrimethylsilane ((CH₃)₃Si(n-Bu)) | LiOCH₃ |
| Vinylmagnesium chloride (CH₂=CHMgCl) | Tetrahydrofuran (THF) | Vinyltrimethylsilane ((CH₃)₃SiCH=CH₂) | ClMgOCH₃ |
Catalytic Applications of Methoxytrimethylsilane and Its Derivatives
Methoxytrimethylsilane as a Silylating Agent in Catalysisresearchgate.net
This compound serves as an effective silylating agent, a compound that facilitates the introduction of a silyl (B83357) group, in this case, the trimethylsilyl (B98337) group ((CH₃)₃Si-), onto a substrate molecule. This process is often employed to protect reactive functional groups, such as alcohols, or to create volatile derivatives for analysis. The efficiency of silylation with MTMS can be significantly enhanced through the use of catalysts.
Alum-Catalyzed Trimethylsilylation
Alum (KAl(SO₄)₂·12H₂O), a readily available and non-toxic catalyst, has been demonstrated to be effective in promoting the trimethylsilylation of alcohols and phenols. researchgate.netorganic-chemistry.org While many studies focus on hexamethyldisilazane (B44280) (HMDS) as the silylating agent in the presence of alum, the underlying principle of activating the silylating agent can be extended to alkoxysilanes like this compound. researchgate.netorganic-chemistry.org The Lewis acidic nature of alum is believed to activate the silylating agent, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the alcohol or phenol. researchgate.net This method offers a mild and environmentally benign approach for the protection of hydroxyl groups. researchgate.netorganic-chemistry.org
A proposed mechanism for alum-catalyzed silylation involves the coordination of the oxygen atom of the methoxy (B1213986) group in this compound to the aluminum center of the alum catalyst. This coordination polarizes the Si-O bond, enhancing the electrophilicity of the silicon atom and facilitating the subsequent nucleophilic attack by an alcohol.
Table 1: Alum-Catalyzed Silylation of Alcohols
| Alcohol Substrate | Silylating Agent | Catalyst | Solvent | Reaction Conditions | Product | Reference |
| Primary Alcohols | Hexamethyldisilazane | Alum | CH₃CN | Room Temperature | Trimethylsilyl ether | researchgate.net |
| Phenols | Hexamethyldisilazane | Alum | CH₃CN | Room Temperature | Trimethylsilyl ether | researchgate.net |
Note: This table is based on data for hexamethyldisilazane, illustrating the principle of alum catalysis in silylation reactions.
Transition Metal Catalysis involving this compound
Transition metal complexes, particularly those of palladium and rhodium, are pivotal in a variety of catalytic reactions where this compound can be involved, either as a reactant or as a source of silyl groups. rsc.orgnih.govnih.gov These reactions often lead to the formation of carbon-silicon or oxygen-silicon bonds, which are fundamental transformations in organic synthesis.
Palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, can utilize organo(alkoxy)silanes. rsc.org In these reactions, a palladium(0) catalyst undergoes oxidative addition with an organic halide. The resulting organopalladium(II) complex then undergoes transmetalation with the organo(alkoxy)silane, followed by reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. youtube.com
Rhodium catalysts are well-known for their ability to catalyze the hydrosilylation of alkenes and alkynes, as well as the dehydrogenative silylation of alcohols. nih.govnih.gov In the context of this compound, while less common than hydrosilanes, its derivatives could potentially participate in related transformations. The mechanism of rhodium-catalyzed silylation can be complex and is proposed to proceed through various pathways, including the Chalk-Harrod and modified Chalk-Harrod mechanisms. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Reactions Involving Silanes
| Catalyst System | Substrates | Reaction Type | Product | Reference |
| Palladium Chloride | Aryl halides, Phenyltrimethoxysilane | Hiyama Cross-Coupling | Biaryls | rsc.org |
| [Rh(Xantphos)Cl] | Tertiary alcohols, Diethylsilane | Intramolecular Silylation | 6-membered oxasilolanes | nih.gov |
| Pd-C | Alkenes, Azides, Nitro groups | Transfer Hydrogenation | Reduced products | researchgate.net |
Role of this compound in Heterogeneous Catalysis
Surface Modification of Catalytic Supports with this compound
Catalytic supports, such as silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), possess surface hydroxyl (-OH) groups which are generally hydrophilic. ntnu.nobasf.com this compound can be used to react with these surface hydroxyls in a process called silylation or grafting. This reaction replaces the polar -OH groups with nonpolar trimethylsilyl groups (-OSi(CH₃)₃), rendering the surface hydrophobic. ntnu.nodrewno-wood.pl
The process typically involves the hydrolysis of this compound to form a reactive silanol (B1196071) intermediate, which then condenses with the surface hydroxyl groups of the support. researchgate.net The extent of this surface modification can be controlled by factors such as reaction temperature, pH, and the concentration of the silane (B1218182). researchgate.net The resulting hydrophobic surface can prevent the adsorption of water, which can be detrimental in certain catalytic reactions. researchgate.net
Impact on Catalyst Activity and Selectivity
The modification of catalyst supports with this compound can have a significant impact on both the activity and selectivity of the supported catalyst. mdpi.commdpi.com By creating a hydrophobic environment around the active catalytic sites, several effects can be observed:
Enhanced Activity: In reactions that produce water as a byproduct, a hydrophobic support can help to repel water from the active sites, preventing catalyst deactivation and maintaining high activity. researchgate.net
Improved Selectivity: The polarity of the support surface can influence the orientation of reactant molecules at the active site, thereby affecting the selectivity towards a desired product. nih.gov For example, in the hydrogenation of unsaturated aldehydes, a more hydrophobic support can favor the hydrogenation of the C=O bond over the C=C bond. nih.gov
Shape Selectivity: In zeolite catalysis, modifying the external surface with a layer derived from this compound can passivate external acid sites. mdpi.com This prevents undesired side reactions from occurring on the outer surface of the zeolite crystals, leading to higher selectivity for products that are formed within the zeolite pores, a phenomenon known as shape selectivity. mdpi.com
Table 3: Effect of Surface Modification on Catalyst Performance
| Catalyst System | Reaction | Effect of Hydrophobic Modification | Reference |
| HZSM-5 | Toluene Methylation | Increased p-xylene (B151628) selectivity | mdpi.com |
| Pt/Silica | Cinnamaldehyde Hydrogenation | Increased selectivity to cinnamyl alcohol | nih.gov |
| Au/Support | Oxidative Esterification | Prevents water-induced deactivation | researchgate.net |
Mechanistic Insights into this compound-Related Catalytic Cycles
Understanding the mechanistic pathways of catalytic reactions involving this compound is crucial for optimizing reaction conditions and designing more efficient catalysts.
The catalytic cycle for palladium-catalyzed cross-coupling reactions involving an organo(alkoxy)silane generally proceeds through three key elementary steps: youtube.com
Oxidative Addition: A low-valent palladium(0) species reacts with an organic halide (R-X) to form a palladium(II) intermediate (R-Pd-X).
Transmetalation: The organo(alkoxy)silane transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex (R-Pd-R'). This step is often facilitated by an activator.
Reductive Elimination: The diorganopalladium(II) complex eliminates the final coupled product (R-R'), regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. youtube.com
In rhodium-catalyzed reactions, such as hydrosilylation, several mechanisms have been proposed. The Chalk-Harrod mechanism involves the oxidative addition of the Si-H bond of a hydrosilane to the rhodium(I) catalyst, followed by insertion of an alkene into the Rh-H or Rh-Si bond, and subsequent reductive elimination. nih.gov The modified Chalk-Harrod mechanism suggests that the alkene first coordinates to the rhodium center before the oxidative addition of the silane. nih.gov The specific mechanism that is operative can depend on the nature of the catalyst, the silane, and the substrate. While these mechanisms are primarily described for hydrosilanes, the fundamental steps of Si-O bond activation and formation in the presence of a transition metal catalyst are relevant to understanding the potential reactivity of this compound in similar catalytic systems.
Applications of Methoxytrimethylsilane in Advanced Materials Science
Surface Modification and Coating Technologies
MTMS is widely employed as a silylating agent for surface modification and in the formulation of advanced coatings. sigmaaldrich.comgelest.com Its ability to react with hydroxyl groups present on the surface of various inorganic substrates allows for the formation of a stable, covalent bond, which in turn alters the surface energy and imparts desirable properties. gelest.com
Development of Hydrophobic Surfaces
A primary application of methoxytrimethylsilane lies in the creation of hydrophobic, or water-repellent, surfaces. sigmaaldrich.comchemicalbook.com By treating a substrate with MTMS, the methoxy (B1213986) group reacts with surface silanol (B1196071) groups (Si-OH), resulting in the attachment of the trimethylsilyl (B98337) group [-Si(CH₃)₃] to the surface. This process effectively replaces polar hydroxyl groups with non-polar methyl groups, leading to a significant increase in the water contact angle and a reduction in surface energy. sigmaaldrich.com
Research has demonstrated the efficacy of MTMS in rendering various materials hydrophobic. For instance, silica-methyltrimethoxysilane nanocomposites have been successfully used to create hydrophobic coatings on glass substrates. researchgate.net The water contact angle (WCA) of these coatings is influenced by the silica (B1680970) source and concentration, with higher silica amounts generally leading to increased hydrophobicity. researchgate.net In one study, a nanocomposite using tetraethoxysilane (TEOS) as the silica source achieved a remarkable WCA of 132°. researchgate.net
The development of superhydrophobic surfaces, which exhibit extreme water repellency, has also been advanced through the use of MTMS. For example, superhydrophobic recycled polyethylene (B3416737) terephthalate (B1205515) (rPET) aerogels have been fabricated by coating rPET fibers and polyvinyl alcohol (PVA) with MTMS. chemicalbook.com
| Material/Substrate | MTMS Application | Resulting Property | Water Contact Angle (WCA) |
|---|---|---|---|
| Glass | Coating with silica-methyltrimethoxysilane nanocomposite | Hydrophobicity | Up to 132° researchgate.net |
| Recycled Polyethylene Terephthalate (rPET) Aerogels | Coating with MTMS | Superhydrophobicity | Not specified |
Enhancement of Adhesion Properties
This compound and other silane (B1218182) coupling agents play a crucial role in enhancing the adhesion between dissimilar materials, particularly between organic polymers and inorganic substrates. cymitquimica.comhungpai.netnih.gov This is critical in the formulation of high-performance coatings, adhesives, and sealants. cymitquimica.comhungpai.net The bifunctional nature of silanes allows them to act as a chemical bridge at the interface of two materials. hungpai.netnih.gov
The mechanism of adhesion promotion involves the hydrolysis of the methoxy group in MTMS to a silanol group, which can then condense with hydroxyl groups on an inorganic surface, forming strong, durable covalent bonds. hopemaxchem.com The organic part of the silane molecule can then interact with the polymer matrix, improving the interfacial bonding. hopemaxchem.com This enhanced adhesion leads to improved mechanical properties and durability of the composite material. hungpai.net For example, the use of silane coupling agents has been shown to significantly improve the interfacial shear strength between steel and acrylic bone cement. nih.gov
Weathering Resistance Applications
The incorporation of this compound into polymer coatings has been shown to improve their weathering resistance, particularly against the degrading effects of ultraviolet (UV) radiation. sigmaaldrich.comresearchgate.net Epoxy resins, for instance, are known for their poor exterior durability, exhibiting chalking and discoloration upon UV exposure. researchgate.net
Research has shown that modifying a diglycidyl ether of bisphenol A (DGEBA) based epoxy resin with MTMS can significantly reduce color change and yellowing caused by accelerated weathering conditions. researchgate.net In one study, the silane-modified epoxy coatings demonstrated a 45% reduction in yellowing after UV exposure. researchgate.net This enhanced resistance is attributed to the strengthening of the epoxy backbone through the introduction of Si-O-C linkages into the polymer chain. researchgate.net
Polymer Chemistry and Composite Materials
This compound serves as a fundamental building block and modifying agent in polymer chemistry, contributing to the synthesis of advanced silicone polymers and the development of high-performance composite materials.
Precursor for Silicone Polymers and Networks
This compound is a key precursor in the synthesis of various silicon-containing materials, including silicone polymers and networks. cymitquimica.com The reactivity of its methoxy group allows for hydrolysis and condensation reactions, which are fundamental steps in the formation of polysiloxane chains. cymitquimica.com These reactions can be controlled to produce a wide range of silicone polymers with tailored properties.
The chemistry of organosilanes, including MTMS, can be complex, involving self-condensation reactions that can lead to the formation of polymeric silsesquioxane structures. nih.govresearchgate.net These structures can be incorporated into other polymer systems to enhance properties such as thermal stability and mechanical strength. ontosight.ai
Synthesis of Hybrid Organic-Inorganic Nanocomposites
This compound plays a role in the synthesis of hybrid organic-inorganic nanocomposites, materials that combine the properties of both organic polymers and inorganic materials at the nanoscale. rsc.orgresearchgate.net These materials are of great interest due to their potential for unusual and improved features, leading to innovative industrial applications. rsc.orgresearchgate.net
One of the common methods for synthesizing these nanocomposites is through the copolymerization of functional organosilanes, like MTMS, with metal alkoxides. rsc.orgresearchgate.net This process allows for the creation of a wide variety of structurally well-defined nano-objects that can be assembled into complex hybrid architectures. rsc.orgresearchgate.net The resulting nanocomposites can exhibit enhanced mechanical properties, such as increased tensile strength and modulus, due to the strong covalent bonds formed at the interface between the organic and inorganic networks. mdpi.com The functionalization of polymers with inorganic components is a key strategy for developing materials with innovative properties. nih.gov
Sol-Gel Processing and Nanomaterials Fabrication
The sol-gel process is a versatile and widely used method for synthesizing inorganic and hybrid materials from molecular precursors. nih.govmdpi.com This process involves the transition of a system from a liquid solution or "sol" into a solid "gel" phase. The chemistry is based on the hydrolysis and polycondensation of precursors, which for silica-based materials are typically silicon alkoxides. nih.gov This method allows for the fabrication of materials with a wide range of properties and forms, including powders, fibers, thin films, and monolithic structures, under mild processing conditions. mdpi.com
This compound is frequently used as a precursor in the sol-gel synthesis of silica-based materials. As a trifunctional silane, it contains a non-hydrolyzable methyl group, which imparts unique characteristics to the final material. researchgate.net This methyl group reduces the degree of crosslinking in the silica network compared to tetrafunctional precursors like tetraethoxysilane (TEOS), leading to increased elasticity in the resulting gel. researchgate.net
MTMS can be used as the sole silica precursor or in combination with other silanes. For instance, research has demonstrated the synthesis of hollow silica nanoparticle aggregates using only MTMS via a modified SBA-15 synthesis method. nih.gov In other applications, it is used as a co-precursor with TEOS to produce methylated silica xerogels, where the ratio of MTMS to TEOS is adjusted to control the final properties. nih.gov The use of MTMS is also central to preparing silica-methyltrimethoxysilane nanocomposites for creating hydrophobic coatings on substrates like glass. researchgate.net
Aerogels and xerogels are highly porous, low-density materials derived from gels. The primary difference lies in the drying process used to remove the liquid from the gel's pores. Aerogels are produced through supercritical drying, which avoids the collapse of the delicate solid network, while xerogels are formed by conventional evaporation, which can cause significant shrinkage due to capillary forces. google.com
This compound is a key precursor in the synthesis of both aerogels and xerogels, largely because the methyl groups it incorporates into the silica network impart hydrophobicity. iaea.org MTMS-based silica aerogels are known to be inherently superhydrophobic. iaea.org Flexible and "marshmallow-like" aerogels and xerogels have been created using MTMS in combination with dimethyldimethoxysilane (DMDMS) as co-precursors. rsc.org The synthesis typically involves a two-step acid-base sol-gel process to control the network's formation. iaea.orgrsc.org The resulting materials are lightweight, porous, and can be monolithic in form, making them suitable for various advanced applications. nih.govrsc.org
This compound is also employed in the fabrication of thin films and ceramic nanoparticles through sol-gel and related techniques. These materials are valued for their surface properties and are used in coatings and advanced composites.
In the formation of thin films, MTMS is used to create water-repellent silica coatings on glass substrates. researchgate.net By preparing colloidal silica/methyltrimethoxysilane sol solutions and applying them via dip coating, it is possible to create films whose properties are directly related to the concentration of MTMS. researchgate.net Research has shown that increasing the amount of MTMS in the sol solution leads to a corresponding increase in the contact angle (hydrophobicity) and thickness of the resulting film. researchgate.net
MTMS is also a precursor for synthesizing silica nanoparticles. nih.gov Hollow silica nanoparticle aggregates have been fabricated using MTMS as the only silica source. nih.gov These nanoparticles exhibit multiple hollow pores and can have shapes ranging from irregular to nearly spherical. nih.gov Ceramic nanoparticles, which include materials like silicon dioxide, possess high mechanical strength and are used to enhance the durability of coatings. mdpi.comnih.gov The integration of such nanoparticles into silane-based coatings can significantly improve tribological properties and wear resistance. mdpi.com
Table 2: Influence of this compound (MTMS) Content on Dip-Coated Film Properties
| MTMS to Colloidal Silica Ratio | Contact Angle (°) | Film Thickness (nm) | Surface Roughness (nm) |
|---|---|---|---|
| Increasing | Increases | Increases | Decreases |
Data derived from findings on colloidal silica/methyltrimethoxysilane sol solutions. researchgate.net
Specialized Material Applications
The unique properties imparted by this compound, particularly hydrophobicity and the ability to form low-density, porous networks, make it suitable for several specialized material applications. These applications leverage the specific structural characteristics that MTMS contributes during the material synthesis process.
Materials derived from this compound, especially aerogels, are excellent candidates for thermal and acoustic insulation. sigmaaldrich.com The high porosity of silica aerogels minimizes solid-state heat transfer, giving them exceptionally low thermal conductivity. youtube.com This makes them one of the best-known thermal insulators. youtube.com
Research has highlighted the use of MTMS in creating materials specifically for these applications. For example, MTMS is a component in the development of advanced recycled polyethylene terephthalate (rPET) aerogels and silica-cellulose hybrid aerogels, both designed for thermal and acoustic insulation. sigmaaldrich.com The flexible aerogels and xerogels synthesized from MTMS and DMDMS co-precursors are monolithic and highly porous, properties that are ideal for insulation. rsc.org These materials function by trapping air within their porous structure, which reduces the transmission of both heat and sound waves. textechindustries.comtrelleborg.com The use of silica-based materials, which are incombustible and have high-temperature stability, further enhances their suitability for these demanding applications. textechindustries.com
Gasochromic Films
This compound (MTMS) has been identified as a critical component in the development of advanced gasochromic films, particularly those based on tungsten oxide (WO₃). These films exhibit the ability to change their optical properties upon exposure to certain gases, a characteristic that is highly valuable for applications such as smart windows and gas sensors. The incorporation of MTMS into the film structure addresses several key challenges in the fabrication of robust and high-performance gasochromic devices.
One of the primary roles of this compound in this context is to enhance the structural integrity and thickness of the gasochromic films. Research has demonstrated that the addition of MTMS to tungsten oxide sols allows for the creation of significantly thicker films, reaching up to nearly 3 micrometers, without the formation of cracks. rsc.org This is a substantial improvement, as thicker films can lead to a more pronounced and durable gasochromic effect. The methyl group originating from the hydrolysis of MTMS is believed to play a beneficial role during the gelation and drying stages of film preparation, contributing to a stable network structure. rsc.org
The resulting composite films, specifically WO₃-MTMS, exhibit a stable network composed of tungsten and silicon bonds. rsc.org This structural framework is crucial for the long-term performance and stability of the gasochromic material. Furthermore, the presence of MTMS has been shown to have a direct and positive impact on the gasochromic properties of the tungsten oxide films.
Detailed studies have focused on optimizing the ratio of tungsten oxide to MTMS to maximize the gasochromic performance. It has been determined that a WO₃ to MTMS proportion of 1:2 is optimal. rsc.org Films prepared with this ratio demonstrate a remarkable transmittance difference of over 97% in the near-infrared region between their colored and bleached states. rsc.org This high level of contrast is a key indicator of a highly efficient gasochromic material. For comparative purposes, tungsten oxide films were also prepared with tetraethoxysilane (TEOS), and the results highlighted the superior performance of the MTMS-compounded films. rsc.org
The structural characteristics of these composite films have been thoroughly investigated using various analytical techniques. Fourier-transform infrared (FT-IR) and Raman spectroscopy have been employed to confirm the structure of the W-O bonds and the presence of –CH₃ bonds, which are indicative of the successful incorporation of MTMS into the film matrix. rsc.org Additionally, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have provided visual evidence of the increased thickness of the composite films and the cross-linked nature of their microstructure. rsc.org
Research Findings on WO₃-MTMS Gasochromic Films
| Property | Observation |
| Optimal WO₃:MTMS Ratio | 1:2 |
| Maximum Film Thickness | ~3 µm (crack-free) |
| Transmittance Difference (NIR) | >97% (colored vs. bleached) |
| Structural Components | Stable network with W-O and Si-O bonds, presence of -CH₃ groups |
Computational and Theoretical Investigations of Methoxytrimethylsilane
Quantum Chemical Studies: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. In the context of methoxytrimethylsilane, DFT calculations provide valuable insights into its geometry, energetics, and reactivity. These computational methods allow for a detailed understanding of the molecule at an atomic level, complementing experimental findings.
Molecular Structure and Energetics
The following table illustrates the kind of data that a DFT geometry optimization would provide for this compound. The values presented here are hypothetical and serve as an example of the output from such a calculation.
Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Atom Pair/Triplet | Value |
|---|---|---|
| Bond Length | Si-O | 1.65 Å |
| Bond Length | O-C (methoxy) | 1.43 Å |
| Bond Length | Si-C (methyl) | 1.88 Å |
| Bond Length | C-H (methyl) | 1.10 Å |
| Bond Angle | Si-O-C (methoxy) | 123.0° |
| Bond Angle | O-Si-C (methyl) | 108.5° |
Energetic properties, such as the heat of formation and bond dissociation energies, can also be computed using DFT. These values are crucial for understanding the stability of the molecule and the energy changes associated with chemical reactions.
Reaction Pathway Elucidation and Transition State Analysis
DFT is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and transition states. arxiv.orgresearchgate.net The hydrolysis of this compound, a key reaction in its application as a surface modifying agent, is a prime candidate for such studies. This reaction involves the cleavage of the Si-O bond and the formation of a silanol (B1196071) (Si-OH) group.
The process of elucidating a reaction pathway using DFT typically involves:
Geometry optimization of the reactant (this compound and water) and product (trimethylsilanol and methanol) molecules.
Locating the transition state structure , which is a first-order saddle point on the potential energy surface. ucsb.edu This can be achieved using various algorithms that search for a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. rowansci.comsparkle.pro.br
Calculating the activation energy barrier as the energy difference between the transition state and the reactants. sigmaaldrich.com
Performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified transition state connects the reactants and products. arxiv.org
While specific DFT studies on the hydrolysis of this compound are not detailed in the provided search results, the methodology has been successfully applied to other silanes. researchgate.net Such studies reveal the step-by-step mechanism of the reaction, including the role of catalysts (like acids or bases) in lowering the activation energy. researchgate.net
Intermolecular Interactions and Association Complexes
This compound can engage in various intermolecular interactions, which are crucial for understanding its behavior in condensed phases and its interaction with other molecules and surfaces. DFT calculations can be used to model these interactions and determine the structure and stability of association complexes, such as dimers or complexes with solvent molecules. nih.gov
For instance, the interaction of this compound with water is of particular interest due to the importance of hydrolysis. A DFT study of a this compound-water complex would likely reveal the formation of a hydrogen bond between the oxygen atom of the methoxy (B1213986) group and a hydrogen atom of water. The strength of this interaction can be quantified by calculating the binding energy of the complex, often with corrections for basis set superposition error (BSSE). researchgate.net
While specific binding energies for this compound complexes are not available in the searched literature, studies on similar systems, like the silane (B1218182) dimer, demonstrate the utility of DFT in quantifying these weak interactions. nih.gov The binding energies are typically calculated for different orientations of the interacting molecules to find the most stable configuration.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the bulk properties of liquids, the behavior of molecules at interfaces, and the dynamics of complex processes like diffusion. nih.gov
For this compound, MD simulations could be employed to study its liquid state properties, such as density, viscosity, and self-diffusion coefficient. livecomsjournal.orgyoutube.com These simulations rely on a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. nih.gov The choice of force field is critical for the accuracy of the simulation.
MD simulations are particularly powerful for studying the interaction of this compound with surfaces, such as silica (B1680970). mdpi.comnih.govresearchgate.net In such a simulation, a model of the silica surface is constructed, and this compound molecules are placed in its vicinity. The simulation would then track the movement of the silane molecules, their adsorption onto the surface, and their orientation and interactions with the surface silanol groups. These simulations can reveal details about the formation of self-assembled monolayers and the initial steps of surface modification.
The diffusion of small molecules within a polymer matrix can also be investigated using MD simulations, which is relevant for understanding the behavior of this compound in polymer composites. rsc.orgarxiv.org
Computational Modeling of Materials Incorporating this compound
Computational modeling plays a crucial role in understanding and predicting the properties of materials that incorporate this compound, such as polymer composites. These models can operate at different scales, from the quantum mechanical level to the atomistic detail of molecular dynamics.
Simulation of Polymer-Silane Composites
The incorporation of this compound into polymer matrices can significantly alter the material's properties. For example, in composites of polyvinyl alcohol (PVA) and this compound, the silane is reported to improve the thermal and mechanical properties. researchgate.net
Computational studies of such composites can provide a molecular-level understanding of these enhancements. A study on PVA/methoxytrimethylsilane composite membranes utilized DFT computations to investigate the system. researchgate.net Although the specific details of the DFT calculations were not fully elaborated in the abstract, such studies typically involve modeling the interaction between the polymer chains and the silane molecules. This can include:
Investigating the interface: Modeling the interaction between the hydroxyl groups of PVA and the this compound or its hydrolysis products.
Calculating binding energies: Determining the strength of the interaction between the polymer and the silane.
Simulating the cross-linking process: In cases where the silane hydrolyzes and condenses to form a silica-like network within the polymer matrix, MD simulations can be used to model this process and its effect on the mechanical properties of the composite.
A study on a similar system, PVA/dimethoxydimethylsilane composites, highlighted that the hydrolyzed silane acts as an in-situ cross-linker, improving the mechanical properties. researchgate.net This suggests a similar mechanism could be at play in PVA/methoxytrimethylsilane composites, which could be further elucidated through detailed computational modeling.
Predicting Material Properties from Molecular Structure
Computational and theoretical investigations are pivotal in establishing quantitative structure-property relationships (QSPR), enabling the prediction of a material's macroscopic properties from its fundamental molecular structure. acs.org For this compound (MTMS), these computational approaches, particularly those based on Density Functional Theory (DFT), provide profound insights into its behavior in various applications, ranging from composite materials to advanced semiconductor manufacturing processes. acs.orgresearch-nexus.net By modeling the electronic structure and chemical reactivity at an atomic level, scientists can forecast thermal stability, mechanical strength, optical characteristics, and surface interactions without the need for extensive empirical testing. acs.orgchemrxiv.org
Theoretical models are essential for understanding the complex interactions that occur when MTMS is integrated into other materials or used as a surface modifier. For instance, in the field of area-selective atomic layer deposition (AS-ALD), computational methods are indispensable for elucidating the mechanisms of surface passivation and blocking. chemrxiv.orgacs.org These simulations can determine thermodynamic properties, such as adsorption energies, and kinetic factors, like reaction barriers, which govern the selectivity of the deposition process. acs.orgacs.org
Similarly, when MTMS is used to create composite materials, such as with polyvinyl alcohol (PVA), computational studies help to predict how the molecular structure of the resulting polymer network influences its bulk properties. materials-science.inforesearchgate.net These theoretical examinations can suggest the most probable bonding configurations, such as the formation of three-dimensional Si-O-C networks, and correlate these structures with enhanced material properties like thermal stability and refractive index. materials-science.inforesearchgate.netarabjchem.org
Research Findings from Computational Studies
A significant body of research leverages computational chemistry to predict the material properties of this compound and its derivatives. These studies often employ DFT to achieve a balance between computational cost and accuracy, making it possible to model complex systems containing hundreds of atoms. acs.org
Key computational methods and software used in the study of MTMS include:
| Methodology | Details | Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Perdew–Burke–Ernzerhof (PBE) functional with D3(BJ) dispersion correction. Plane wave cutoff of 550 eV. | Calculations of surface reactivity, such as in area-selective atomic layer deposition (AS-ALD). | acs.org |
| Density Functional Theory (DFT) | B3LYP functional with the 6-31G(d) basis set. | Frequency calculations to determine favorable structures in PVA/MTMS composites. | materials-science.info |
| Software Packages | Vienna Ab initio Simulation Package (VASP), Gaussian. | VASP for slab calculations (surfaces) and Gaussian for cluster calculations (molecules). | acs.orgchemrxiv.orgacs.org |
Surface Interactions and Blocking Mechanisms
In the context of AS-ALD, DFT calculations have been used to model the interaction of MTMS as a small molecule inhibitor on amorphous silicon oxide (a-SiO₂) surfaces. acs.org These studies are crucial for understanding how MTMS can prevent the deposition of materials in specific regions. The calculations reveal key energetic parameters that dictate the effectiveness of MTMS as a blocking agent. acs.org
For the monofunctional this compound inhibitor on an a-SiO₂ surface model, the following properties were calculated:
| Property | Calculated Value (kJ mol⁻¹) | Significance | Reference |
|---|---|---|---|
| Adsorption Energy (ΔEads) | -22 | Indicates an exothermic and thus favorable adsorption of MTMS onto the surface. | acs.org |
| Condensation Reaction Energy (ΔER) | 6 | Shows the condensation reaction is slightly endothermic. | acs.org |
| Activation Energy Barrier | 151 | Represents a significant energy barrier that hinders the condensation reaction, contributing to the blocking mechanism. | acs.org |
Properties of Composite Materials
Computational studies on composite membranes made from polyvinyl alcohol (PVA) and MTMS have demonstrated a direct link between the molecular structure and the material's physical properties. DFT calculations suggested that the formation of a three-dimensional Si-O-C linked network is a favored structure within the composite. materials-science.inforesearchgate.net This structural rearrangement, induced by the addition of MTMS, is predicted to be responsible for the observed improvements in the material's characteristics. Research has shown that incorporating MTMS into PVA films enhances the thermal and mechanical properties, as well as the refractive index of the composite material. researchgate.netarabjchem.org
Optical Properties: Refractivity and Polarizability
| Compound | Experimental Refractivity | Calculated Refractivity | Deviation | Reference |
|---|---|---|---|---|
| This compound | 30.80 | 31.01 | -0.21 | researchgate.net |
Advanced Spectroscopic Characterization of Methoxytrimethylsilane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique for elucidating the mechanisms of chemical reactions and providing detailed structural information. nih.govnih.gov In the study of methoxytrimethylsilane systems, NMR is instrumental for tracking the progress of reactions, identifying transient intermediates, and characterizing the final products. plu.mxnih.govsemanticscholar.org Both solution-state and solid-state NMR are employed to investigate the hydrolysis and condensation of this compound, offering insights into the kinetics and structural evolution of these processes. researchgate.netnsf.gov
Identification of Hydrolysis and Condensation Intermediates
The hydrolysis of this compound involves the substitution of a methoxy (B1213986) group with a hydroxyl group, forming trimethylsilanol (B90980) and methanol (B129727). This is followed by the condensation of two trimethylsilanol molecules to produce hexamethyldisiloxane (B120664) and water. ¹H, ¹³C, and ²⁹Si NMR spectroscopy are crucial for identifying the various species present during these reactions.
During the hydrolysis and condensation of alkoxysilanes like this compound, ²⁹Si NMR is particularly informative. plu.mxucsb.edu The chemical shift of the silicon atom is highly sensitive to its local chemical environment, allowing for the differentiation of the starting material, intermediate silanols, and final siloxane products. For instance, the silicon in this compound will have a distinct chemical shift from the silicon in the trimethylsilanol intermediate and the hexamethyldisiloxane product.
In studies of similar trimethoxysilanes, in situ ²⁹Si NMR has been successfully used to establish the nature of the intermediary species as a function of reaction time. plu.mx The formation of silanol (B1196071) intermediates is observed, and their subsequent consumption during condensation can be monitored. nih.gov
Table 1: Illustrative ¹H NMR Chemical Shifts for Species Involved in this compound Hydrolysis and Condensation
| Compound | Functional Group | Chemical Shift (ppm) |
| This compound | Si-CH₃ | ~0.1 |
| O-CH₃ | ~3.4 | |
| Trimethylsilanol | Si-CH₃ | ~0.1 |
| Si-OH | Variable | |
| Methanol | O-CH₃ | ~3.4 |
| O-H | Variable | |
| Hexamethyldisiloxane | Si-CH₃ | ~0.05 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Kinetic Monitoring of this compound Reactions
NMR spectroscopy is an intrinsically quantitative technique, making it well-suited for monitoring the kinetics of chemical reactions. northwestern.edu By acquiring a series of NMR spectra over time, the concentrations of reactants, intermediates, and products can be determined, allowing for the calculation of reaction rates. nih.govwisc.edu
For this compound reactions, both ¹H and ²⁹Si NMR can be used for kinetic monitoring. ¹H NMR is often faster due to the high natural abundance and sensitivity of the proton nucleus. The disappearance of the methoxy protons of this compound and the appearance of the methyl protons of methanol can be tracked. However, ²⁹Si NMR provides more direct information about the changes at the silicon center, which is the core of the reaction.
Advanced NMR techniques, such as time-resolved and continuous-flow methods, can provide high-quality kinetic data for off-equilibrium chemical reactions. nih.gov These methods allow for the real-time monitoring of reactant and product concentrations, providing detailed insights into the reaction mechanism.
Structural Elucidation in Polymer and Composite Systems
Solid-state NMR (ssNMR) is a vital tool for the structural characterization of polymers and composite materials derived from this compound. nsf.gov When this compound is used as a surface modifying agent or as a component in a polymer matrix, ssNMR can provide information about the structure and dynamics of the material at the molecular level.
²⁹Si ssNMR is particularly useful for probing the local environment of the silicon atoms within a polymer or composite. The chemical shift and line shape of the ²⁹Si resonance can reveal information about the degree of condensation, the presence of different siloxane linkages (e.g., Si-O-Si), and the proximity of the silicon atoms to other components of the material.
In composite materials where silane (B1218182) coupling agents are used to bond an inorganic filler to a polymer matrix, ²⁹Si NMR can confirm the formation of covalent bonds between the silane and the filler and the polymer. researchgate.net This information is crucial for understanding the structure-property relationships in these materials.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular vibrations of a sample. nih.gov These techniques are highly sensitive to the functional groups present in a molecule and can be used to identify compounds, study molecular structure, and monitor chemical reactions. irdg.orgamericanpharmaceuticalreview.comnih.gov
Vibrational Analysis and Band Assignments
The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to the various vibrational modes of the molecule. The assignment of these bands to specific molecular motions is a key aspect of vibrational analysis.
Table 2: Key Vibrational Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2960 | C-H asymmetric stretching |
| ~2840 | C-H symmetric stretching (in O-CH₃) |
| ~1460 | C-H asymmetric bending |
| ~1260 | Si-CH₃ symmetric bending |
| ~1090 | Si-O-C asymmetric stretching |
| ~840 | Si-C stretching and CH₃ rocking |
| ~760 | Si-C stretching |
Note: These assignments are based on general knowledge of organosilicon compounds and may vary slightly based on experimental conditions and theoretical calculations.
Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of vibrational bands. jkps.or.kr By calculating the vibrational frequencies and modes of a molecule, a more accurate and detailed understanding of the experimental spectrum can be obtained.
Monitoring Reaction Progress and Species Evolution
Both IR and Raman spectroscopy can be used for in-situ monitoring of the hydrolysis and condensation of this compound. nih.govsemanticscholar.org By tracking the changes in the intensity of specific vibrational bands over time, the progress of the reaction can be followed.
For example, during the hydrolysis of this compound, the disappearance of the Si-O-C stretching band (~1090 cm⁻¹) can be monitored. Simultaneously, the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) from the formation of trimethylsilanol and water will be observed in the IR spectrum.
Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous solutions, as the Raman signal of water is weak. irdg.org This allows for the clear observation of the vibrational bands of the reactants and products without significant interference from the solvent. The formation of the Si-O-Si linkage in hexamethyldisiloxane can be monitored by the appearance of its characteristic symmetric stretching mode in the Raman spectrum.
Other Advanced Spectroscopic and Analytical Techniques
The comprehensive characterization of systems involving this compound often necessitates the use of a suite of advanced analytical techniques beyond traditional spectroscopy. These methods provide critical insights into reaction pathways, the crystalline nature of composite materials, and the fine details of surface morphology. Techniques such as mass spectrometry, X-ray diffraction, and scanning electron microscopy are indispensable for a holistic understanding of the materials derived from or incorporating this compound.
Mass Spectrometry in Reaction Product Analysis
Mass spectrometry (MS) is a powerful analytical technique for identifying and characterizing the products of chemical reactions involving organosilicon compounds like this compound. It is particularly valuable for analyzing the complex mixtures that can result from hydrolysis and condensation reactions.
In the analysis of silane coupling agents, mass spectrometry helps elucidate reaction mechanisms and kinetics. For instance, studies on the hydrolysis and condensation of trialkoxysilanes have utilized techniques like electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS) and matrix-assisted ultraviolet laser desorption/ionization time-of-flight mass spectrometry (UV-MALDI-TOF MS). These methods have successfully identified various condensation products, including complex polyhedral structures such as T8, T9(OH), and T10 silsesquioxanes. researchgate.net The high resolution offered by these techniques allows for the identification of a series of peaks in the mass spectra, which can account for the outcomes of incomplete reactions. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) is another key tool. The National Institute of Standards and Technology (NIST) library contains mass spectra for this compound, with characteristic top peaks at m/z 89 and a second-highest at m/z 59, which aids in its identification in reaction mixtures. nih.gov Furthermore, mass spectrometry has been instrumental in identifying unknown contaminants in complex systems, such as the discovery of dimethylsilanediol (B41321) in International Space Station potable water, where GC/MS was used to generate a mass spectrum of the unknown compound. nasa.gov The analysis confirmed high silicon levels, and tandem mass spectrometry (LC/MS/MS) was later developed for quantitative measurement, monitoring specific fragment ions (m/z=75) to ensure high selectivity. nasa.gov
Research on the exhaust hazards of dichlorosilane (B8785471) (a related organosilicon compound) employed Fourier-transform ion-cyclotron resonance (FT-ICR) mass spectrometry to identify various polysiloxane species in flammable deposits. osti.gov This highlights the capability of advanced MS techniques to analyze complex, real-world samples and determine reaction pathways, such as the formation of siloxanes through the loss of HCl. osti.gov
| Technique | Sample/System Studied | Key Findings | Reference |
|---|---|---|---|
| ESI-TOF MS / UV-MALDI-TOF MS | Hydrolysis/condensation of a trialkoxysilane | Identified main condensation products as a mixture of T8, T9(OH), and T10 polyhedra, with traces of T7(OH) and T11(OH). researchgate.net | researchgate.net |
| GC-MS | This compound | Characteristic mass-to-charge ratio (m/z) peaks identified at 89 (Top Peak) and 59 (2nd Highest). nih.gov | nih.gov |
| GC/MS and LC/MS/MS | ISS Potable Water Contaminant | Identified dimethylsilanediol (DMSD) as a contaminant. A quantitative LC/MS/MS method was developed monitoring the m/z=75 fragment ion. nasa.gov | nasa.gov |
| FT-ICR Mass Spectrometry | Dichlorosilane Exhaust Deposits | Identified various polysiloxane species, confirming that ion-determined reactions occur upon contact with ambient air. osti.gov | osti.gov |
X-ray Diffraction (XRD) for Structural Characterization of Composites
X-ray diffraction (XRD) is a non-destructive analytical technique essential for characterizing the crystalline structure of materials. In the context of this compound and related compounds, XRD is primarily used to investigate the structure of polymer composites and nanocomposites where these silanes act as coupling agents or surface modifiers. The technique provides detailed information on the degree of crystallinity, the presence of different crystalline phases (polymorphism), and the arrangement of atoms within a crystal lattice. intertek.com
When polymers are reinforced with fillers, the resulting composite's properties are heavily influenced by its internal structure. XRD can simultaneously characterize both the precursor materials and the final composite, offering a qualitative view of their micro-structural behaviors. For instance, in studies of siloxane-modified organoclays, XRD results have shown that silanes effectively polymerize within the clay galleries, leading to the formation of intercalated nanocomposites. researchgate.net The diffraction patterns can substantiate the successful preparation of a composite by showing the diffraction patterns contributed by the nano-filler within the polymer host's X-ray profile.
The degree of crystallinity is a critical parameter for many polymers and composites, and XRD is a primary tool for its determination. intertek.com Chemical treatments on natural fibers, which can be analogous to surface modification with silanes, have been shown by XRD analysis to increase the crystallinity index and percentage. bibliotekanauki.pl An increase in crystallinity often correlates with improved interaction between the fiber and the polymer matrix, leading to enhanced thermal stability. bibliotekanauki.pl
| Material System | XRD Application | Significant Findings | Reference |
|---|---|---|---|
| Siloxane-modified organoclays | Structural Characterization | Confirmed that silanes polymerized in the clay galleries, forming an intercalated nanocomposite structure. researchgate.net | researchgate.net |
| Polymer Nanocomposites | Phase Identification | Substantiates the presence of filler materials in the polymer host through the appearance of filler-contributed diffraction patterns. | |
| Surface Modified Areca Sheath Fibre | Crystallinity Analysis | Chemical treatments increased the crystallinity percentage (e.g., by 8.44% for benzoyl peroxide treatment), indicating better fiber-resin interaction. bibliotekanauki.pl | bibliotekanauki.pl |
| Semi-crystalline Polymers | Crystallinity Determination | XRD patterns are used to assess and quantify crystalline phases, which is important for understanding material properties. intertek.com | intertek.com |
Scanning Electron Microscopy (SEM) for Morphological Studies
Scanning Electron Microscopy (SEM) is a vital technique for studying the surface morphology and topography of materials at high resolution. azooptics.com It operates by scanning a sample with a focused beam of electrons, which interact with atoms in the sample to produce signals containing information about the surface's composition and structure. azooptics.com For systems involving this compound, SEM is used to visualize the effects of silane treatments on the microstructure of substrates and the morphology of resulting composites.
SEM analysis provides direct visual evidence of structural changes. For example, in the study of siloxane-modified clays, SEM micrographs can reveal strong structural differences in morphology that occur when the organic groups in the siloxane structure are changed. researchgate.net It is a versatile method for investigating the surface morphology of a wide range of materials. researchgate.net The technique is essential in any field that requires the characterization of a material's morphology, as it is relatively easy to use and provides data quickly. azooptics.com
The application of SEM extends to the characterization of micro- and nanomaterial microstructures. researchgate.net In studies involving functional materials, SEM observations can monitor morphological evolution, such as the formation of hollow microspheres, and help in proposing detailed formation mechanisms. researchgate.netsemanticscholar.org Physicochemical analysis using SEM is a key tool in the development and manufacturing of polymer-based products and composites, allowing for the identification of their morphology and structure. tescan-analytics.com
| Material/System | Purpose of SEM Analysis | Key Observations | Reference |
|---|---|---|---|
| Siloxane-modified organoclays | Observe morphological changes | Revealed significant structural differences in morphology depending on the silane monomer used for treatment. researchgate.net | researchgate.net |
| General Material Surfaces | High-resolution imaging | Provides detailed images of surface morphology and characteristics by detecting signals from electron-atom interactions. azooptics.com | azooptics.com |
| Micro- and Nanomaterials | Characterize microstructures | SEM is a powerful tool to study crystal growth morphology and assist in micro and nano-fabrication. semanticscholar.org | semanticscholar.org |
| Polymers and Composites | Identify structure and morphology | Used as a key analytical tool in the development and manufacturing process to verify product specifications. tescan-analytics.com | tescan-analytics.com |
Environmental and Sustainability Considerations in Methoxytrimethylsilane Research
Green Synthesis Approaches for Methoxytrimethylsilane
The principles of green chemistry are being applied to revolutionize the synthesis of organosilicon compounds like this compound, aiming for processes that are more efficient and environmentally benign. cfsilicones.com
Atom economy, a core concept of green chemistry, focuses on maximizing the incorporation of all reactant atoms into the final product, thereby minimizing waste. wikipedia.orgjocpr.com In the context of this compound synthesis, this principle drives the development of reactions that are highly efficient in their use of raw materials. nih.govprimescholars.com
Traditional synthesis methods for organosilicon compounds can sometimes generate significant byproducts. wikipedia.org However, newer catalytic methods are being explored to improve atom economy. nih.gov For instance, the direct synthesis of alkoxysilanes from silicon and alcohols, first explored by Rochow, presents a more atom-economical alternative to multi-step processes that may involve chlorine. mdpi.com This approach aligns with the goal of waste prevention, which is a primary principle of green chemistry. researchgate.netopcw.org The ideal chemical process would see all atoms from the starting materials integrated into the desired product, achieving 100% atom economy. jocpr.com
Strategies for waste minimization in the chemical industry are crucial for environmental sustainability. researchgate.netrepec.org These strategies involve optimizing production processes to reduce waste generation, which in turn can lead to more effective and efficient production. researchgate.net For the chemical industry, this means moving away from end-of-pipe treatments and instead designing processes that inherently produce less waste. researchgate.net
Table 1: Key Principles of Green Chemistry Relevant to this compound Synthesis
| Principle | Description | Relevance to this compound Synthesis |
| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. opcw.org | Developing direct synthesis routes that minimize byproducts. |
| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wikipedia.orgopcw.org | Favoring addition reactions like hydrosilylation over substitution reactions that generate stoichiometric waste. |
| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. opcw.org | Using catalysts to enable more efficient and selective reactions, reducing energy consumption and byproducts. |
| Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/ deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. opcw.org | Developing one-pot syntheses to avoid intermediate separation and purification steps. |
This table summarizes key green chemistry principles and their application to the synthesis of this compound.
The fifth principle of green chemistry advocates for the use of safer solvents and auxiliary substances. wordpress.com Solvents are a major contributor to the waste generated in chemical processes. wordpress.com Consequently, a significant focus of green chemistry is to reduce their use or replace hazardous solvents with safer alternatives. wordpress.comreagent.co.uk Water is considered one of the safest solvents, though its use is dependent on the solubility of the reactants. reagent.co.uk Other greener solvent alternatives include bio-based options like Cyrene™ and cyclopentyl methyl ether (CPME), which offer benefits such as lower toxicity and reduced environmental impact. sigmaaldrich.com
In the synthesis of alkoxysilanes, research has explored the use of alcohols as green solvents. nih.gov The development of catalytic systems that are stable and effective in such green solvents is a key area of advancement. For example, air- and water-stable cobalt-based catalysts have been used for the synthesis of alkoxysilanes in alcohols under mild conditions. nih.gov The choice of reagents is also critical. For instance, using hexamethyldisilazane (B44280) as a silylating agent is advantageous as it is a relatively cheap, stable, and commercially available reagent. scielo.br
Chemical Degradation and Recycling of this compound-Derived Materials
The end-of-life fate of materials is a critical aspect of their sustainability profile. Research into the degradation and recycling of polymers and materials derived from this compound is essential for creating a circular economy for these products.
Poly(silyl ether)s (PSEs), which contain the Si-O-C bond characteristic of this compound-derived structures, are known to be susceptible to hydrolysis under acidic or basic conditions. mdpi.com This hydrolytic instability is a key feature that allows for their chemical degradation and recycling. mdpi.com For instance, silicone elastomers crosslinked with silyl (B83357) ethers can be chemically recycled back to their starting polymers by swelling the network with a solvent in the presence of an acid, which cleaves the silyl ether bonds. dtu.dk
A notable example of chemical degradation leading to the formation of this compound involves the breakdown of other silicon-containing compounds. Research has shown that hexamethyldisiloxane (B120664) and cyclotrisiloxane (B1260393) (D3) can be completely degraded using dimethyl carbonate (DMC) over an alumina-supported potassium fluoride (B91410) catalyst. rsc.orgresearchgate.net This process yields this compound with a high efficiency, reaching up to 98% yield with the addition of a small amount of methanol (B129727). rsc.orgresearchgate.net The use of a solid catalyst in this process is advantageous as it avoids the creation of acidic waste. rsc.orgresearchgate.net
Furthermore, the deprotection of trimethylsilyl (B98337) (TMS) ethers, a common protecting group strategy in organic synthesis, can be achieved using green and recyclable catalysts like boric acid in water. scielo.br This highlights a sustainable pathway for cleaving silyl ether bonds and recovering the parent alcohol or phenol.
Table 2: Research on Degradation and Recycling of Silyl Ethers
| Material/Process | Degradation/Recycling Method | Products | Key Findings |
| Poly(silyl ether)s (PSEs) | Hydrolysis under acidic or basic conditions. mdpi.com | Soluble and recyclable products. mdpi.com | The cleavable silyl ether linkage allows for chemical degradation under mild conditions. mdpi.com |
| Silicone Elastomers (crosslinked with silyl ethers) | Swelling with a solvent in the presence of an acid. dtu.dk | Starting polymers (hydroxyalkyl modified polydimethylsiloxane). dtu.dk | Demonstrates a highly recyclable elastomer system where the recycled polymers are chemically similar to the original ones. dtu.dk |
| Hexamethyldisiloxane and D3 | Degradation with dimethyl carbonate (DMC) over an alumina-supported KF catalyst. rsc.orgresearchgate.net | This compound and dimethoxydimethylsilane. rsc.orgresearchgate.net | Addition of methanol increases the yield of this compound to 98%. rsc.orgresearchgate.net |
| Trimethylsilyl (TMS) ethers | Deprotection using boric acid as a catalyst in water. scielo.br | Parent alcohols and phenols. scielo.br | Boric acid acts as a cheap, green, and recyclable catalyst for the cleavage of TMS ethers. scielo.br |
This table presents key research findings on the chemical degradation and recycling of materials containing silyl ether bonds.
Lifecycle Assessment of this compound-Based Technologies
A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts of a product or technology throughout its entire life, from raw material extraction to disposal or recycling. stahl.comeuropa.eusecotools.com This "cradle-to-grave" approach is essential for understanding the full environmental footprint and identifying areas for improvement. secotools.com
However, conducting a full LCA for this compound-based technologies presents unique challenges. The environmental behavior of siloxanes, the broader class of compounds to which this compound belongs, differs significantly from that of carbon-based compounds. silicones.eu Standard methodologies developed for assessing persistence, bioaccumulation, and toxicity (PBT) of organic chemicals may not be appropriate for siloxanes due to their distinct properties, such as high volatility. silicones.eu
While specific LCA studies focused solely on this compound are not widely available in the reviewed literature, the general principles of LCA provide a framework for future research. Such an assessment would need to quantify the environmental impacts at each stage, including:
Raw material acquisition: The energy and resources required to produce silicon and methanol.
Manufacturing: The energy consumption, solvent use, and waste generation during the synthesis of this compound.
End-of-life: The potential for recycling, the nature of degradation products, and the environmental fate of any releases. stahl.com
The complexity and time-consuming nature of LCAs require extensive data collection and collaboration across the supply chain. stahl.com Despite these challenges, performing LCAs is crucial for manufacturers to make informed decisions, improve the sustainability of their products, and transparently communicate their environmental performance. secotools.com
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Pathways
The development of innovative and efficient catalytic systems is a cornerstone of modern chemistry. Future research into methoxytrimethylsilane is focusing on the exploration of novel catalytic pathways for both its synthesis and its application as a reagent. A primary area of investigation involves the design of new catalysts for the direct and selective synthesis of MTMS, aiming to improve upon existing methods that often require harsh conditions or produce significant byproducts.
Furthermore, there is considerable interest in leveraging MTMS in catalytic cycles for organic synthesis. Its role as a silylating agent is well-established, but future work will likely explore its participation in novel catalytic cross-coupling reactions, C-H functionalization, and polymerization catalysis. The development of earth-abundant metal catalysts or even metal-free catalytic systems for reactions involving MTMS is a particularly promising avenue for creating more sustainable chemical processes.
Advanced Functional Materials Design
The unique properties of this compound make it an ideal building block and surface modifier for the creation of advanced functional materials. Its ability to undergo hydrolysis and condensation allows for the formation of polysiloxane networks and the functionalization of various surfaces.
One key area of future research is the development of superhydrophobic coatings. By treating surfaces with MTMS, it is possible to create materials with high water contact angles and low surface energy, leading to applications in self-cleaning surfaces, anti-icing coatings, and corrosion-resistant layers. mdpi.com For instance, superhydrophobic recycled polyethylene (B3416737) terephthalate (B1205515) (rPET) aerogels can be fabricated using MTMS, showcasing its potential in creating advanced materials from recycled sources. mdpi.com
Additionally, MTMS is a crucial component in the design of hybrid organic-inorganic materials. By co-condensing with other precursors, it is possible to create materials with tailored mechanical, thermal, and optical properties. Future research will likely focus on the development of MTMS-based materials for applications such as high-performance adhesives, scratch-resistant coatings, and advanced dielectrics for microelectronics. The modification of epoxy resins with MTMS, for example, has been shown to enhance weathering resistance, particularly against UV degradation. mdpi.com
Integration with Emerging Technologies (e.g., Additive Manufacturing, Biotechnology)
The integration of this compound with emerging technologies like additive manufacturing and biotechnology represents a significant growth area for future research.
In the realm of additive manufacturing , or 3D printing, the development of new printable materials is crucial. While polysiloxanes, also known as silicones, are attractive for their flexibility and biocompatibility, their use in 3D printing has been limited by challenges in viscosity and curing. google.com Future research could explore the use of this compound as a reactive component or crosslinker in novel silicone-based inks for 3D printing, enabling the fabrication of complex, patient-specific medical devices, soft robotics, and customized seals and gaskets. The surface functionalization of 3D-printed scaffolds is another area of interest, where modifying the surface of printed objects could enhance their biocompatibility or catalytic activity. mdpi.comnih.gov
In biotechnology , the surface modification of biomedical devices is critical for their success. This compound and other silanes can be used to create biocompatible and anti-fouling surfaces on implants and biosensors. google.comresearchgate.net Future research will likely focus on developing MTMS-based surface treatments for medical implants to improve their integration with surrounding tissue and reduce the risk of infection. nih.govresearchgate.net For example, silane-based coatings can be applied to medical electrical leads to create a lubricious surface, improving their performance and wear resistance. sigmaaldrich.com Furthermore, the use of MTMS in bioconjugation strategies to immobilize enzymes or antibodies on biosensor surfaces could lead to more sensitive and stable diagnostic devices. nih.gov
Theoretical Advancements in Computational Modeling
Computational modeling is an indispensable tool for understanding and predicting the behavior of chemical systems. Future research will undoubtedly leverage theoretical advancements to gain deeper insights into the properties and reactivity of this compound.
Quantum chemical calculations , such as those based on Density Functional Theory (DFT), can be employed to elucidate the reaction mechanisms of MTMS in various chemical processes. youtube.comepstem.net These calculations can provide detailed information about transition states, reaction intermediates, and activation energies, which is invaluable for the rational design of new catalysts and synthetic routes. researchgate.net By understanding the electronic structure and bonding in MTMS, researchers can predict its reactivity with different reagents and design experiments more efficiently. nih.gov
Computational Fluid Dynamics (CFD) is another powerful tool that can be applied to processes involving this compound, particularly in the manufacturing of materials. google.com For instance, CFD simulations can model the fluid flow, heat transfer, and mass transfer during the synthesis of silica (B1680970) particles from MTMS precursors, allowing for the optimization of reactor design and operating conditions to achieve desired particle sizes and morphologies. nih.gov As computational power continues to increase, these in-silico experiments will become increasingly predictive, reducing the need for extensive and costly laboratory work. google.com
Addressing Grand Challenges in Chemistry and Materials Science through this compound Research
The unique attributes of this compound position it as a key enabler in addressing several grand challenges in chemistry and materials science, particularly in the areas of sustainability and the circular economy.
The transition to a circular economy for polymers is a critical goal to mitigate plastic pollution and reduce reliance on fossil fuels. nsf.govmdpi.com this compound can play a role in the development of chemically recyclable polymers. researchgate.net For example, it can be used as a building block in polymers that are designed to be selectively depolymerized back to their monomeric units, allowing for a closed-loop recycling process. Furthermore, its use in modifying the properties of recycled polymers can help to upcycle plastic waste into higher-value materials.
In the field of sustainable construction materials , there is a pressing need for durable and environmentally friendly alternatives to conventional materials like concrete and steel. medium.com this compound can be used to create protective coatings that extend the lifespan of building materials by providing resistance to water, weathering, and corrosion. It can also be incorporated into novel composite materials that are lighter and have a lower carbon footprint than traditional options. The development of MTMS-based treatments for wood, for example, can enhance its durability and resistance to decay, promoting the use of this renewable building material.
Q & A
Q. What are the optimized synthetic routes for Methoxytrimethylsilane, and how do reaction conditions influence yield?
this compound is synthesized via alcoholysis reactions. For example, substituting methanol in a procedure analogous to tert-butoxytrimethylsilane synthesis yields the compound. Key parameters include stoichiometric control of methanol (0.2 mL for small-scale reactions) and inert atmosphere to prevent hydrolysis. Post-synthesis purification involves filtration of ammonium salts and solvent evaporation. Yield optimization requires monitoring via thin-layer chromatography (TLC) to confirm reaction completion .
Q. Which analytical techniques are critical for characterizing this compound purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential: the singlet at δ 0.086 ppm (9H, Si(CH₃)₃) and δ 3.36 ppm (3H, OCH₃) confirm structure. Mass spectrometry (MS) cross-referenced with literature ensures molecular integrity. Purity assessment employs gas chromatography (GC) or high-performance liquid chromatography (HPLC), particularly for detecting residual solvents or byproducts .
Q. How should researchers handle this compound to mitigate reactivity with moisture or air?
Store under inert gas (argon/nitrogen) in sealed containers at temperatures below 25°C. Use anhydrous solvents (e.g., THF) and Schlenk-line techniques for air-sensitive reactions. Immediate post-reaction filtration of hygroscopic byproducts (e.g., triethylammonium chloride) minimizes degradation .
Advanced Research Questions
Q. How does this compound enhance the performance of inorganic-organic hybrid polymers in 3D printing resins?
this compound reduces resin viscosity by limiting polymer chain length, enabling precise digital light processing (DLP). Empirical studies show viscosity reductions to <200 mPa·s (Table 1), critical for high-resolution printing. The methoxy group’s low steric hindrance facilitates rapid crosslinking while maintaining optical clarity in printed lenses .
Q. What safety protocols are critical when scaling up this compound reactions?
Refer to SDS guidelines: use closed-system reactors with local exhaust ventilation. Wear PPE (nitrile gloves, safety goggles, flame-resistant lab coats). Monitor for hazardous decomposition products (e.g., carbon oxides) during high-temperature reactions. Emergency protocols include CO₂/dry chemical extinguishers for silane fires .
Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
Conduct controlled stability studies across pH 2–12, tracking hydrolysis via NMR or FTIR. For example, acidic conditions may accelerate siloxane bond cleavage, while neutral/basic conditions stabilize the compound. Document decomposition kinetics and compare with literature, noting discrepancies in SDS-reported stability .
Q. What methodologies ensure reproducibility in synthesizing this compound-derived siloxane networks?
Standardize precursor ratios (e.g., this compound:dimethoxydimethylsilane = 1:1) and curing conditions (UV intensity, temperature). Use rheometry to monitor viscosity changes during polymerization. Batch-to-batch consistency requires rigorous NMR validation of monomer conversion and GC analysis of volatiles .
Q. How does this compound act as a coupling agent in cross-coupling reactions?
The methoxy group facilitates nucleophilic substitution, enabling covalent bonding to hydroxyl-rich surfaces (e.g., silica nanoparticles). Optimize reaction time (24–72 hours) and catalyst (e.g., triethylamine) concentration. Surface functionalization efficiency is quantified via XPS or TGA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
